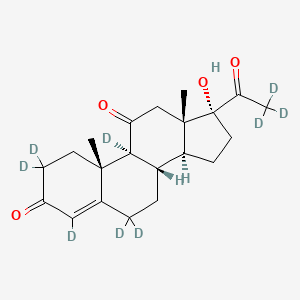

21-Deoxycortisone-d9

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9-hexadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1/i1D3,4D2,6D2,10D,18D |

InChI Key |

PUKLDDOGISCFCP-ARILAWGUSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)C([2H])([2H])[2H])O)[2H])C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |

Origin of Product |

United States |

Synthesis and Isotopic Purity Verification Methodologies for 21 Deoxycortisone D9

Synthetic Strategies for Deuterated Steroids

The introduction of deuterium (B1214612) into a complex steroid framework requires strategic chemical and enzymatic methods to achieve the desired labeling pattern with high isotopic purity. arkat-usa.orgsymeres.com

Chemical Synthesis Routes for Selective Deuteration

The chemical synthesis of deuterated steroids presents unique challenges due to the largely hydrocarbon-based structure with limited functional groups. arkat-usa.org A multi-step approach is typically necessary to achieve a high degree of deuteration, such as in 21-Deoxycortisone-d9. Common strategies include:

Catalytic Exchange Reactions: Hydrogen-deuterium (H-D) exchange reactions are a fundamental method for introducing deuterium. fu-berlin.de This can be achieved using deuterated acids (e.g., DCl, CF₃COOD) or bases in a deuterated solvent like D₂O or methanol-d4 (B120146) (MeOD). psu.eduresearchgate.net For a precursor to 21-Deoxycortisone (B117921), protons at enolizable positions, such as those adjacent to ketone groups (e.g., at C-2 and C-4), can be exchanged for deuterium.

Reduction with Deuterated Reagents: Ketone functionalities are common in steroid structures and provide a handle for introducing deuterium. The reduction of a ketone to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is a widely used method. nih.govresearchgate.net For instance, a precursor with a ketone at a specific position could be reduced to introduce a deuterium atom stereoselectively.

Deuteration via Grignard Reagents: To introduce a deuterated methyl group, such as the C-21 methyl group in the acetyl side chain, a Grignard reaction with a deuterated methyl magnesium halide (e.g., CD₃MgI) on a suitable precursor ketone is an effective strategy. rivm.nlnih.gov

Catalytic Deuteration: The reduction of carbon-carbon double bonds using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum) is another route, though it can sometimes suffer from a lack of regioselectivity if multiple double bonds are present. arkat-usa.orgfu-berlin.de

A plausible synthetic pathway for a heavily deuterated analogue like this compound would likely involve a combination of these methods, starting from a commercially available steroid like cortisone (B1669442) or hydrocortisone (B1673445) and applying a sequence of protection, deuteration, and oxidation/reduction steps to achieve the final structure.

Enzymatic Synthesis Approaches for Isotopic Incorporation

Enzymatic reactions offer high selectivity and stereospecificity, which can be advantageous for isotopic labeling of complex molecules like steroids. arkat-usa.org While a complete enzymatic synthesis of this compound from a simple precursor is uncommon, enzymes can be used for specific, challenging transformations.

One key application is in late-stage modifications of a deuterated precursor. For example, 21-Deoxycortisone is known to be formed from 21-deoxycortisol (B132708) via oxidation by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). researchgate.net Therefore, a potential enzymatic approach would involve the chemical synthesis of a deuterated 21-deoxycortisol-d9 precursor, which is then selectively oxidized by 11β-HSD2 to yield the final this compound product. This bio-catalytic step can prevent the use of harsh chemical oxidants that might compromise the integrity of the deuterated labels. In some cases, enzymatic synthesis is pursued when chemical routes prove too challenging or result in low yields. dshs-koeln.de

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Isotopic Purity

Following synthesis, a rigorous analytical workflow is essential to confirm the correct chemical structure, verify the locations of the deuterium atoms, and determine the isotopic purity of the final compound. dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals at the sites of deuteration provides direct evidence of successful isotopic labeling. nih.gov

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. This confirms the presence of deuterium and, through chemical shifts, helps to verify their positions within the steroid skeleton. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. Carbon atoms bonded to deuterium will show characteristic triplet patterns (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.

| Position | Expected ¹H Chemical Shift (ppm) in Unlabeled Compound | Expected Observation in ¹H NMR of d9-Labeled Compound | Expected Observation in ²H NMR of d9-Labeled Compound |

|---|---|---|---|

| C-21 (CH₃) | ~2.2 | Signal absent/greatly reduced | Signal present |

| C-4 (CH) | ~5.7 | Signal absent/greatly reduced | Signal present |

| C-2, C-6, etc. | Variable | Signals absent/greatly reduced at deuterated sites | Signals present at deuterated sites |

High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity and enrichment of a deuterated compound. fu-berlin.denih.gov This method can distinguish between molecules that differ in mass by only a very small amount, making it ideal for separating isotopologues (molecules that differ only in their isotopic composition).

The process involves analyzing the relative intensities of the ion signals corresponding to the unlabeled compound (M+0) and its various deuterated forms (M+1, M+2, ... M+9). nih.gov By comparing the abundance of the target d9 isotopologue to the sum of all isotopologues, the isotopic enrichment can be precisely calculated. Techniques like electrospray ionization (ESI) coupled with HRMS are particularly effective, offering high sensitivity with minimal sample consumption. nih.gov

| Isotopologue | Description | Expected m/z (Monoisotopic) | Relative Abundance (%) |

|---|---|---|---|

| d0 | Unlabeled | 344.1937 | <0.1% |

| d1-d8 | Intermediately labeled | 345.1999 - 352.2440 | Low (e.g., collectively <2%) |

| d9 | Fully labeled target | 353.2503 | >98% |

Chromatographic Purity Evaluation (e.g., UHPLC)

While NMR and MS confirm isotopic labeling and purity, chromatography is used to assess the chemical purity of the compound. Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for separating the target compound from any non-isotopic impurities, such as starting materials, byproducts, or isomers. rsc.orghitachi-hightech.com

A UHPLC system coupled with a mass spectrometer (UHPLC-MS/MS) is the gold standard for steroid analysis. unil.chescholarship.org The high resolving power of modern UHPLC columns (e.g., C18 or biphenyl (B1667301) phases) allows for the efficient separation of structurally similar steroids. escholarship.orgrsc.org The method provides retention time data to confirm the identity of the compound against a reference standard and peak area data to determine its purity relative to other detectable substances.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 or Biphenyl (e.g., 2.1 x 100 mm, <2 µm particle size) |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 50 °C |

| Detection | UV and/or Mass Spectrometry (MS/MS) |

| Purity Assessment | Peak area percentage at a specific wavelength (e.g., 240 nm) |

Analytical Methodologies Utilizing 21 Deoxycortisone D9 As a Stable Isotope Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development of a robust LC-MS/MS method is fundamental for the accurate quantification of steroids. thermofisher.com When using 21-Deoxycortisone-d9 as an internal standard for the analysis of its non-labeled counterpart, 21-deoxycortisone (B117921), the method validation ensures that the analytical performance is reliable and reproducible. The process involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation for Steroid Profiling

Effective chromatographic separation is essential, particularly in steroid profiling, where numerous structurally similar compounds and isomers exist. tohoku.ac.jpphenomenex.com The goal is to achieve baseline separation of the target analyte from other endogenous steroids and matrix components to prevent ion suppression or enhancement, thereby ensuring accurate quantification.

The choice of the analytical column's stationary phase is critical for separating isomeric steroids, which have the same mass and cannot be differentiated by the mass spectrometer alone. thermofisher.commdpi.com While traditional C18 columns are widely used, they may not provide sufficient resolution for closely related steroid isomers. thermofisher.com

Biphenyl (B1667301) stationary phases have demonstrated superior performance in the separation of aromatic and moderately polar analytes, including steroids. thermofisher.comthermofisher.comresearchgate.net The unique chemistry of biphenyl columns offers enhanced retention and alternative selectivity for steroids compared to C18 phases. thermofisher.com This is attributed to π-π interactions between the biphenyl groups and the steroid structure. researchgate.net For instance, biphenyl columns have shown the ability to resolve critical isobaric compounds like 21-deoxycortisol (B132708), 11-deoxycortisol, and corticosterone. thermofisher.comnih.gov This improved resolution is crucial for accurately quantifying specific steroids in a complex mixture. nih.gov The use of a biphenyl column would be advantageous in a method quantifying 21-deoxycortisone using this compound, as it would effectively separate it from its isomers.

Table 1: Comparison of Column Chemistries for Steroid Separation

| Feature | Biphenyl Phase | C18 Phase |

|---|---|---|

| Primary Interaction | π-π interactions, hydrophobic | Hydrophobic |

| Selectivity | Enhanced for aromatic and moderately polar compounds | General purpose, good for non-polar compounds |

| Isomer Resolution | Superior for many steroid isomers thermofisher.com | Often insufficient for co-eluting isomers thermofisher.com |

| Retention | Generally increased for steroids thermofisher.com | Standard retention |

The mobile phase composition and gradient are optimized to achieve the best possible separation in the shortest time. biorxiv.org For steroid analysis using reversed-phase chromatography, the mobile phase typically consists of an aqueous component (often with additives like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govnih.govnih.gov

The choice of organic solvent can influence selectivity. Methanol, for instance, is often preferred with biphenyl columns as it can enhance the resolution of structural isomers. thermofisher.com The gradient elution, which involves changing the proportion of the organic solvent over time, is carefully programmed to separate compounds with a wide range of polarities. A typical gradient might start with a lower percentage of the organic phase to retain and separate more polar steroids and gradually increase to elute the more non-polar compounds. nih.govnih.gov For a panel including 21-deoxycortisone, the gradient would be optimized to ensure it is fully resolved from other steroids, with this compound co-eluting to provide accurate quantification.

Table 2: Example Mobile Phase Gradient for Steroid Profiling

| Time (minutes) | % Aqueous (e.g., 0.2 mM Ammonium Fluoride in Water) | % Organic (e.g., Methanol) |

|---|---|---|

| 0.0 | 60 | 40 |

| 2.0 | 60 | 40 |

| 12.0 | 0 | 100 |

| 14.0 | 0 | 100 |

| 14.1 | 60 | 40 |

This is a representative gradient; actual conditions would be optimized for the specific analytes and column used. nih.govsynnovis.co.uk

Mass Spectrometric Parameters for Detection and Quantitation

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. The optimization of MS parameters is crucial for achieving the required sensitivity and specificity. nih.govsciex.com

The choice of ionization technique depends on the polarity and thermal stability of the analytes. wikipedia.org For steroids, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly used methods. scholaris.caresearchgate.netnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. researchgate.netrsc.org It is widely used in LC-MS for steroid analysis. tohoku.ac.jpnih.gov Optimization of ESI parameters such as spray voltage and capillary temperature is necessary to maximize the signal intensity for the steroid of interest. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds. wikipedia.orgnih.gov It has been shown to provide good sensitivity for many steroids. scholaris.ca In some cases, APCI can offer better sensitivity for nonpolar steroids compared to ESI. allenpress.com

The selection between ESI and APCI would be based on empirical testing to determine which provides the best signal-to-noise ratio for 21-deoxycortisone and its deuterated internal standard, this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the specificity of the analysis. nih.govnih.gov The most common mode for quantification is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). thermofisher.comwikipedia.org

In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the molecular ion of the analyte, e.g., protonated 21-deoxycortisone). This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to select a specific product ion that is characteristic of the analyte. acs.org This process of selecting a specific precursor-to-product ion transition is highly selective and minimizes interference from other compounds in the matrix. researchgate.net

For the analysis of 21-deoxycortisone with this compound as the internal standard, specific MRM transitions would be established for both the analyte and the internal standard. The use of a stable isotope-labeled internal standard is ideal because it has nearly identical chemical and physical properties to the analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This ensures that any variability in the analytical process affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification. thermofisher.com

Table 3: Illustrative MRM Parameters for 21-Deoxycortisone Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 21-Deoxycortisone | [M+H]+ | Specific fragment | Optimized value |

The exact m/z values and collision energies would be determined experimentally during method development. nih.gov

Role of Stable Isotope Internal Standards in Analytical Precision

Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative bioanalysis. In this approach, a known quantity of a stable isotope-labeled analog of the analyte, such as this compound, is added to the sample at the beginning of the analytical workflow. The near-identical physicochemical properties of the labeled standard to the endogenous analyte ensure that they behave similarly during sample preparation and analysis. This co-behavior is crucial for compensating for various sources of analytical variability, thereby enhancing the precision and accuracy of the measurement.

In mass spectrometry-based analyses, particularly those employing electrospray ionization (ESI), co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.gov This phenomenon, known as the matrix effect, is a significant source of analytical imprecision. A stable isotope-labeled internal standard that co-elutes with the analyte experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantification. nih.gov For instance, in a comprehensive steroid assay using liquid chromatography-ion mobility-mass spectrometry (LC/IM/MS), 21-deoxycortisol-d8 (B8236308) was utilized as an internal standard to ensure accurate quantification in human serum, a complex biological matrix. nih.gov

Table 1: Representative Matrix Effect and Recovery Data for Steroid Analysis Utilizing a Deuterated Internal Standard for 21-Deoxycortisol.

| Analyte | Internal Standard | Mean Recovery (%) | Matrix Effect (%) |

| 21-Deoxycortisol | 21-Deoxycortisol-d8 | >80 | Not specified |

| Cortisol | Cortisol-d4 | >80 | Not specified |

| Cortisone (B1669442) | Cortisone-d7 | >80 | Not specified |

| 17-Hydroxyprogesterone | 17α-Hydroxyprogesterone-d8 | >80 | Not specified |

| Aldosterone | Aldosterone-d7 | >80 | Not specified |

This table is generated based on data reported in a study on comprehensive steroid analysis using LC/IM/MS. The study utilized 21-deoxycortisol-d8 among other deuterated internal standards to assess analytical performance. nih.gov

The multi-step nature of sample preparation for steroid analysis, which often includes extraction, clean-up, and concentration, can lead to analyte loss at various stages. Adding a stable isotope internal standard like this compound at the very beginning of the sample preparation process allows for the correction of these procedural losses. researchgate.net Since the internal standard is subject to the same physical and chemical losses as the native analyte, the ratio of the two remains constant throughout the entire procedure. This ensures that the final calculated concentration of the analyte is corrected for any inefficiencies in the sample preparation, leading to a more accurate determination of its original concentration in the sample. In a study developing a UHPLC-MS/MS method for several steroids in human plasma, the mean extraction recovery for the analytes, with the use of an internal standard, was in the range of 83%–96%. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the simultaneous quantification of multiple steroids in biological fluids. nih.govresearchgate.net The use of this compound as an internal standard is integral to the development and validation of robust and reliable UPLC-MS/MS methods for steroid profiling. nih.govsynnovis.co.uk These methods are characterized by their high sensitivity, specificity, and throughput.

In a validated UPLC-MS/MS method for the simultaneous measurement of 21-deoxycortisol, 17-hydroxyprogesterone, cortisol, and cortisone in human plasma, a deuterated internal standard was employed to ensure accuracy. nih.gov The method demonstrated excellent linearity over a defined concentration range for each analyte. researchgate.netnih.gov The precision of such methods is typically assessed by determining the intra- and inter-day coefficients of variation (CV), which are expected to be within acceptable limits (e.g., <15%). researchgate.netnih.gov

Table 2: Performance Characteristics of a Validated UHPLC-MS/MS Method for 21-Deoxycortisol.

| Parameter | 21-Deoxycortisol |

| Linearity Range (ng/mL) | 0.25–50 |

| Mean Extraction Recovery (%) | 83-96 |

| Intra-day Precision (CV%) | <13.6 |

| Inter-day Precision (CV%) | <13.6 |

| Bias (%) | -9.2 to 12 |

This table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the quantification of 21-deoxycortisol in human plasma, which utilized a stable isotope-labeled internal standard. researchgate.netnih.gov

Ion Mobility Mass Spectrometry (IM-MS) for Enhanced Separation and Characterization

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to traditional LC-MS analysis, separating ions based on their size, shape, and charge in the gas phase. nih.govnih.gov This technique is particularly valuable for the analysis of steroids, as it can resolve isomeric and isobaric compounds that are often difficult to separate by chromatography alone. nih.govresearchgate.net For instance, 21-deoxycortisol and its isomer 11-deoxycortisol, which have the same mass-to-charge ratio, can be separated using IM-MS based on differences in their drift times. nih.gov

In a comprehensive steroid assay utilizing LC/IM/MS, 21-deoxycortisol-d8 was used as an internal standard. nih.gov The method successfully separated 21-deoxycortisol (retention time 22.0 min, drift time 52 bins) from 11-deoxycortisol (retention time 22.9 min, drift time 55 bins), demonstrating the enhanced separation capabilities of this technique. nih.gov The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in such advanced analytical platforms. nih.gov

Sample Preparation Techniques for Steroid Analysis in Research Matrices (e.g., Dried Blood Spots, Serum, Tissue Extracts)

The choice of sample preparation technique is critical for the successful analysis of steroids in various research matrices. The goal is to efficiently extract the analytes of interest while removing interfering substances. This compound is added prior to extraction to account for any variability in the process.

Common matrices for steroid analysis include:

Dried Blood Spots (DBS): A minimally invasive sampling method that is particularly useful in newborn screening and large-scale epidemiological studies. nih.govnih.govu-szeged.hu Steroids are typically extracted from the DBS punches using an organic solvent mixture containing the internal standards. mdpi.comresearchgate.net

Serum: A common matrix for clinical research, requiring the removal of abundant proteins before analysis. nih.govmayocliniclabs.com

Tissue Extracts: Require homogenization and extraction procedures to release the steroids from the tissue matrix.

Protein precipitation is a straightforward and widely used method for removing the bulk of proteins from biological fluids like serum and plasma. oup.com This technique involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid to the sample. oup.com The change in solvent polarity or pH causes the proteins to denature and precipitate out of solution. The sample is then centrifuged, and the supernatant, containing the steroids and the internal standard, is collected for further analysis. This method is often the first step in more complex sample preparation workflows. For example, in the analysis of total serum steroids by LC-MS/MS, protein precipitation with acetonitrile containing formic acid was followed by solid-phase extraction for further cleanup. oup.com The use of this compound in such a protocol would ensure that any analyte lost during these steps is accounted for.

Liquid-Liquid Extraction Protocols

Liquid-Liquid Extraction (LLE) and its modern variant, Supported Liquid Extraction (SLE), are cornerstone techniques in bioanalytical chemistry for the purification and concentration of analytes from complex matrices such as plasma and serum. For corticosteroids, these methods are employed to remove interfering substances like proteins and phospholipids (B1166683) prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is critical during this process to ensure accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.

In a typical SLE protocol for a comprehensive steroid panel, a biological sample (e.g., plasma or serum) is first fortified with a mixture of deuterated internal standards, including analogs like 21-deoxycortisol-d8 and progesterone-d9 (B563532). nih.govresearchgate.net This mixture is allowed to equilibrate before being loaded onto an SLE plate or cartridge. nih.gov The stationary phase within the SLE device is an inert solid support onto which the aqueous sample is absorbed. nih.gov

A water-immiscible organic solvent is then passed through the support. The analytes, including the corticosteroids and the deuterated internal standards, partition from the aqueous phase into the organic solvent, while larger molecules and polar interferences are retained. Common elution solvents include dichloromethane, ethyl acetate (B1210297), and mixtures such as dichloromethane/isopropanol. researchgate.netnih.govsynnovis.co.uk The organic eluate is then collected, evaporated to dryness, and the residue is reconstituted in a solution compatible with the LC-MS/MS system. nih.gov This process not only cleans the sample but also concentrates the analytes, thereby enhancing detection sensitivity.

The selection of the appropriate deuterated internal standard is paramount for the accuracy of the assay. The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it will share identical chemical and physical properties, ensuring it behaves similarly during extraction and ionization. semanticscholar.org While specific protocols explicitly detailing the use of this compound are not prevalent in the reviewed literature, the extensive use of its isomer, 21-deoxycortisol-d8, and other deuterated steroids like progesterone-d9 in these multi-analyte methods demonstrates the well-established principle and applicability of this approach for 21-Deoxycortisone. nih.govsynnovis.co.uk

Table 1: Representative Supported Liquid Extraction (SLE) Protocol for Corticosteroids

| Step | Procedure | Details & Rationale |

|---|---|---|

| 1. Sample Pre-treatment | A 150 µL aliquot of serum is mixed with 150 µL of a deuterated internal standard solution. nih.gov | Incorporates the internal standard to account for procedural losses and matrix effects. |

| 2. Sample Loading | The mixture is loaded onto an SLE+ cartridge and allowed to absorb for 5 minutes. nih.gov | The aqueous sample spreads over the large surface area of the inert support material. |

| 3. Analyte Elution | Steroids are eluted by the addition of 2 x 0.9 mL of methylene (B1212753) chloride. nih.gov | The water-immiscible solvent selectively extracts the non-polar steroids, leaving polar interferences behind. |

| 4. Evaporation | The eluate is evaporated to dryness under a stream of nitrogen. | Removes the extraction solvent and concentrates the analytes. |

| 5. Reconstitution | The dried extract is reconstituted in 150 µL of a methanol/water (50:50, v/v) solution. nih.gov | Prepares the sample in a solvent compatible with the subsequent LC-MS/MS analysis. |

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is another widely used sample preparation technique that provides a high degree of selectivity and recovery for the analysis of steroids, including 21-Deoxycortisone, from biological matrices. thermofisher.com SPE offers an alternative to LLE and can be readily automated for high-throughput applications. The methodology relies on the differential affinity of the analyte and matrix components for a solid sorbent packed in a cartridge or a 96-well plate. thermofisher.comfishersci.com

For the analysis of a panel of steroids that includes 21-Deoxycortisone, a reversed-phase SPE sorbent, such as Hydrophilic-Lipophilic Balanced (HLB) or a polymeric reversed-phase material like the Thermo Scientific™ SOLA™ HRP, is often employed. thermofisher.comthermofisher.com A typical SPE protocol involves a sequence of conditioning, equilibration, sample loading, washing, and elution steps. The use of an internal standard like this compound, added to the sample before extraction, is essential for accurate quantification.

The process begins with pre-treatment of the sample, which may involve protein precipitation with a reagent like zinc sulfate (B86663), followed by centrifugation to pellet the precipitated proteins. thermofisher.com The supernatant is then loaded onto the SPE plate, which has been pre-conditioned with an organic solvent (e.g., methanol) and equilibrated with an aqueous solution (e.g., water). thermofisher.com After sample loading, a wash step with a weak solvent mixture (e.g., 20% methanol in water) is performed to remove any remaining polar interferences that may have been retained on the sorbent. thermofisher.com

Finally, the analytes of interest, including 21-Deoxycortisone and its deuterated internal standard, are eluted with a strong organic solvent, such as a mixture of acetonitrile and methanol. thermofisher.com This eluate is then typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis. The specificity of the sorbent and the carefully optimized wash and elution steps result in a very clean extract, which minimizes matrix effects and improves the reliability of the analysis. thermofisher.com

Table 2: Solid-Phase Extraction (SPE) Protocol for 21-Deoxycortisone and Other Steroids

| Step | Procedure | Details & Rationale |

|---|---|---|

| 1. Sample Pre-treatment | 400 µL of plasma is mixed 1:1 with 2% zinc sulfate and centrifuged. thermofisher.com | Precipitates proteins which could otherwise interfere with the extraction process. An internal standard mix including this compound would be added prior to this step. |

| 2. SPE Plate Conditioning | The SOLAµ HRP plate wells are conditioned with methanol. thermofisher.com | Activates the sorbent to ensure proper interaction with the analytes. |

| 3. SPE Plate Equilibration | The wells are equilibrated with water. thermofisher.com | Prepares the sorbent for the loading of the aqueous sample. |

| 4. Sample Loading | The supernatant from the pre-treatment step is loaded onto the SPE plate. thermofisher.com | The analytes are retained on the reversed-phase sorbent. |

| 5. Washing | The SPE device is washed with 20% methanol. thermofisher.com | Removes residual polar and weakly retained impurities. |

| 6. Elution | The analytes are eluted with 40 µL of 80% acetonitrile, 20% methanol. thermofisher.com | A strong organic solvent disrupts the interaction between the analytes and the sorbent, releasing them for collection. |

| 7. Final Preparation | The extract is diluted to 100 µL with the initial mobile phase. thermofisher.com | Adjusts the final sample composition for optimal performance in the LC-MS/MS system. |

Applications of 21 Deoxycortisone D9 in Investigating Steroid Metabolism and Biochemical Pathways Non Human Clinical Focus

In Vitro Studies of Steroidogenic Enzyme Activity

In vitro systems, utilizing cultured cells and isolated enzymes, are fundamental to dissecting the specific roles of various enzymes in steroidogenesis. The use of 21-Deoxycortisone-d9 in these models facilitates the accurate assessment of enzyme kinetics and function.

21-hydroxylase (CYP21A2) is a pivotal enzyme in the biosynthesis of corticosteroids. nih.gov Deficiency of this enzyme leads to congenital adrenal hyperplasia (CAH), a condition characterized by the accumulation of precursor steroids. nih.gov Research models, such as cultured human adrenocortical cells (e.g., H295R), are employed to study the activity of this enzyme. mdpi.com In these systems, isotopically labeled substrates like this compound's precursors can be introduced to monitor their conversion. The production of labeled cortisol from labeled 17α-hydroxyprogesterone, via 11-deoxycortisol, can be precisely measured, allowing for a detailed characterization of 21-hydroxylase efficiency and the impact of potential inhibitors or genetic mutations.

Studies have demonstrated that in conditions of 21-hydroxylase deficiency, the substrate 17α-hydroxyprogesterone accumulates and is shunted towards alternative metabolic pathways. nih.gov One such pathway involves 11β-hydroxylation to form 21-deoxycortisol (B132708), a key marker for diagnosing this disorder. nih.govmdpi.comhmdb.ca The subsequent conversion of 21-deoxycortisol to 21-deoxycortisone (B117921) is also a significant metabolic step. The use of deuterated standards like this compound is essential for the accurate quantification of these metabolites by mass spectrometry, helping to distinguish them from other structurally similar steroids.

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, primarily isozymes 1 and 2, are crucial for the interconversion of active cortisol and inactive cortisone (B1669442). nih.gov 11β-HSD2, in particular, plays a protective role in mineralocorticoid target tissues by converting cortisol to cortisone. The metabolism of 21-deoxycortisol to 21-deoxycortisone is mediated by 11β-HSD2. nih.gov

In vitro assays using cell lines expressing these isozymes can utilize this compound as an internal standard to quantify the enzymatic conversion of its non-deuterated counterpart. This allows for a precise determination of the kinetic parameters of 11β-HSD isozymes. Such studies are vital for understanding the tissue-specific regulation of glucocorticoid action and for screening potential therapeutic agents that modulate the activity of these enzymes. For instance, research has shown that the activity of these enzymes can be influenced by various factors and that their dysregulation is implicated in several pathologies.

| Enzyme | Substrate (Non-deuterated) | Product (Non-deuterated) | Role of this compound | Research Model |

| 21-Hydroxylase (CYP21A2) | 17α-hydroxyprogesterone | 11-Deoxycortisol | Internal standard for product quantification | Cultured Adrenocortical Cells (e.g., H295R) |

| 11β-HSD2 | 21-Deoxycortisol | 21-Deoxycortisone | Internal standard for product quantification | Cell lines expressing 11β-HSD2 |

Animal Model Studies for Metabolic Pathway Elucidation

Animal models provide a more complex biological system to study the intricate networks of steroid metabolism in vivo. The use of deuterated steroids like this compound is instrumental in these studies.

While the adrenal gland is the primary site of steroidogenesis, other tissues have been shown to possess steroidogenic capabilities. For example, steroid 21-hydroxylase activity has been identified in extra-adrenal tissues such as the spleen and aorta. nih.govnih.gov Animal models, such as the guinea pig, have been used to investigate the conversion of progesterone (B1679170) to deoxycorticosterone in the spleen, providing insights into the potential immunological role of locally synthesized corticosteroids. nih.gov

In such studies, the administration of a deuterated precursor followed by the analysis of tissue extracts for deuterated metabolites, including those related to 21-Deoxycortisone, allows for the unambiguous identification of local steroid synthesis and metabolism. This approach helps to differentiate between steroids produced in situ and those taken up from circulation.

The stable isotope label in this compound and its precursors allows for their use as metabolic tracers to follow the fate of these steroids in whole-animal models. After administration, biological fluids and tissues can be collected and analyzed by mass spectrometry to identify and quantify the full spectrum of deuterated metabolites.

This methodology is crucial for constructing a comprehensive map of steroid metabolic pathways, identifying novel metabolites, and understanding how these pathways are altered in different physiological or pathological states. For instance, mouse models of CAH have been developed to study the consequences of 21-hydroxylase deficiency and to test new therapeutic strategies. endocrine-abstracts.org The use of deuterated tracers in these models can provide detailed information on the flux through various steroidogenic pathways.

| Animal Model | Tissue of Interest | Steroidogenic Process Investigated | Application of Deuterated Steroids |

| Guinea Pig | Spleen | Extra-adrenal 21-hydroxylase activity | Tracing the conversion of labeled progesterone to labeled deoxycorticosterone |

| Mouse (CAH model) | Adrenal Gland, Plasma | Altered steroidogenesis in 21-hydroxylase deficiency | Quantifying the accumulation of labeled precursors and their metabolites |

Elucidation of Novel and Alternative Steroid Biosynthetic Pathways (e.g., Backdoor Pathway)

In certain conditions, such as 21-hydroxylase deficiency, alternative steroidogenic pathways can become prominent. The "backdoor pathway" is one such route for androgen synthesis that bypasses the conventional intermediates. nih.gov In this pathway, 17α-hydroxyprogesterone is converted to androgens without first being converted to androstenedione. nih.govresearchgate.net

Research into Pre-receptor Regulation of C11-oxy Steroids

In the investigation of steroid metabolism, particularly the pre-receptor regulation of C11-oxy steroids, isotopically labeled internal standards are indispensable for accurate quantification using mass spectrometry. nih.govnih.gov this compound serves as such a standard in non-human clinical research focused on the intricate enzymatic pathways that modulate the activity of potent steroid hormones. This research provides critical insights into how the availability of active steroids is controlled at a cellular level before they can bind to their respective receptors. The primary enzymes in this regulatory system are the 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes, type 1 and type 2. nih.govtaylorandfrancis.com

The 11βHSD isozymes are crucial for the interconversion of C11-hydroxy and C11-keto steroids. nih.govresearchgate.net 11βHSD type 2 (11βHSD2) primarily catalyzes the oxidation of C11-hydroxyl groups to C11-keto groups, a process often associated with the inactivation of potent glucocorticoids like cortisol to cortisone. taylorandfrancis.comnih.gov Conversely, 11βHSD type 1 (11βHSD1) predominantly facilitates the reverse reaction, reducing C11-keto groups to reactivate steroids. taylorandfrancis.comnih.gov This enzymatic balance is a key determinant of steroid action in various tissues.

Research utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on standards such as this compound, has elucidated the metabolism of C11-oxy C21 steroids, including 21-deoxycortisol and its oxidized counterpart, 21-deoxycortisone. nih.gov Studies in transfected human embryonic kidney (HEK293) cells expressing these enzymes have detailed the efficiency of these conversions.

One key finding is that the conversion of C11-hydroxy steroids to their C11-oxo forms by 11βHSD2 is significantly more efficient than the reverse reaction catalyzed by 11βHSD1. nih.govresearchgate.net This indicates a favored metabolic direction towards the production of C11-keto steroids like 21-deoxycortisone from 21-deoxycortisol.

Detailed Research Findings

Studies have demonstrated that in conditions such as 21-hydroxylase deficiency (21OHD), there is a significant accumulation of precursor steroids, including 17α-hydroxyprogesterone and 21-deoxycortisol. nih.govnih.gov The subsequent metabolism of these accumulated steroids provides a window into the pre-receptor regulatory pathways. 21-deoxycortisol, formed from the 11β-hydroxylation of 17α-hydroxyprogesterone, is a substrate for 11βHSD2, leading to the formation of 21-deoxycortisone. nih.gov

The efficiency of the interconversion of C11-oxy C21 steroids has been quantified in cell-based models. The data below summarizes the catalytic preference of the 11βHSD isozymes.

| Substrate | Enzyme | Product | Conversion Efficiency | Reference |

|---|---|---|---|---|

| 21-deoxycortisol (C11-hydroxy) | 11βHSD2 | 21-deoxycortisone (C11-oxo) | More Favorable | nih.gov, researchgate.net |

| 21-deoxycortisone (C11-oxo) | 11βHSD1 | 21-deoxycortisol (C11-hydroxy) | Less Favorable | nih.gov, researchgate.net |

The research also highlights that the interconversion of C11-oxy C19 steroids is generally more efficient than that of C11-oxy C21 steroids. nih.govresearchgate.net This suggests a potential bottleneck or regulatory control point at the level of C21 steroid metabolism. The metabolism of 21-deoxycortisol via this pathway generates novel steroid metabolites which could serve as biomarkers for certain conditions. nih.gov

The table below lists some of the novel metabolites identified from the backdoor pathway metabolism of 21-deoxycortisol.

| Precursor | Metabolite |

|---|---|

| 21-deoxycortisol | 5α-pregnan-11β,17α-diol-3,20-dione |

| 5α-pregnan-17α-ol-3,11,20-trione | |

| 5α-pregnan-3α,11β,17α-triol-20-one | |

| 5α-pregnan-3α,17α-diol-11,20-dione |

These findings, derived from studies where this compound would be an essential analytical tool, underscore the importance of pre-receptor steroid regulation. The balance of 11βHSD1 and 11βHSD2 activity directly influences the local concentration of active C11-oxy steroids, thereby controlling their access to and activation of androgen and progesterone receptors. nih.gov This intricate enzymatic system provides a sophisticated layer of control over steroid signaling. researchgate.net

Methodological Considerations and Future Research Directions

Challenges in Quantitative Analysis of Steroid Isomers and Analogs

The quantitative analysis of steroid isomers and analogs, including deuterated compounds like 21-Deoxycortisone-d9, presents significant analytical challenges. The inherent structural complexity of steroids, characterized by fused ring systems and subtle variations in functional groups and stereochemistry, makes it difficult to differentiate between closely related molecules. clemson.edu A primary hurdle is the presence of isobaric compounds—molecules with the same nominal mass—which can interfere with mass spectrometry-based quantification if not adequately separated chromatographically. sciex.com

Key challenges in the quantitative analysis of steroid isomers and analogs include:

Low Concentrations: Endogenous steroids and their metabolites are often present at very low levels (ng-pg/mL) in complex biological matrices such as plasma, urine, and tissue. clemson.educreative-proteomics.com This necessitates highly sensitive analytical methods to achieve accurate detection and quantification. clemson.edu

Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the analysis, leading to signal suppression or enhancement in mass spectrometry, which can compromise the accuracy of the results. clemson.eduacs.org

Isomer Differentiation: Distinguishing between structural isomers (e.g., positional isomers) and stereoisomers is a major analytical obstacle. clemson.educonicet.gov.ar Many isomers produce identical or very similar mass spectra with conventional fragmentation techniques like collision-induced dissociation (CID), making their individual quantification reliant on chromatographic separation. sciex.comacs.org

Specificity of Immunoassays: Traditional methods like radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) often lack the specificity required for accurate steroid analysis due to cross-reactivity with structurally similar steroids. conicet.gov.arnih.gov This has led to a shift towards more specific mass spectrometry-based methods. conicet.gov.artandfonline.com

Derivatization Reproducibility: While derivatization can improve the chromatographic and mass spectrometric properties of steroids, ensuring the reaction is reproducible and proceeds to completion is crucial for accurate quantification. conicet.gov.ar

These challenges underscore the need for highly sophisticated and validated analytical methods to ensure the reliability of quantitative data for steroid isomers and their deuterated analogs.

Strategies for Minimizing Analytical Variability and Enhancing Robustness

To address the challenges in steroid analysis, several strategies are employed to minimize analytical variability and enhance the robustness of quantitative methods. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of this approach, as they can compensate for variations during sample preparation and analysis. sigmaaldrich.com

Key strategies include:

Advanced Chromatographic Techniques: The coupling of gas chromatography (GC) or liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is considered the gold standard for steroid analysis. conicet.gov.arnih.gov These techniques provide the high selectivity and sensitivity needed to resolve and quantify individual steroids in complex mixtures. conicet.gov.arnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS offers high mass accuracy, which aids in the identification of analytes and the reduction of interferences, thereby improving the specificity of the analysis. rsc.org

Derivatization: Converting steroids into derivatives can improve their volatility for GC analysis and their ionization efficiency for MS analysis, leading to enhanced sensitivity. conicet.gov.ar

Rigorous Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are crucial for removing interfering substances from the biological matrix and concentrating the analytes before instrumental analysis. nih.govrsc.org

Method Validation: Thorough validation of analytical methods is essential to ensure their accuracy, precision, linearity, and robustness. nih.gov This includes assessing matrix effects and the recovery of the analyte.

Quality by Design (QbD): Implementing an Analytical Quality by Design (AQbD) approach involves a systematic process of risk assessment and control to build quality into the analytical method from the outset, thereby minimizing sources of variability. waters.com

Use of Certified Consumables: Employing certified clean and reproducible consumables, such as vials and solvents, can minimize the introduction of contaminants and reduce analyte adsorption, which can affect the accuracy of results. waters.com

Differential Ion Mobility Spectrometry (DMS): This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers and reduce chemical noise, thereby improving the signal-to-noise ratio and specificity of measurements. nih.gov

By implementing these strategies, laboratories can develop robust and reliable methods for the quantitative analysis of this compound and other steroids, ensuring high-quality data for research and clinical applications.

Expanding the Scope of Deuterated Steroid Applications in Research

Deuterated steroids, including this compound, are invaluable tools in biomedical and chemical research, with applications extending beyond their use as internal standards in mass spectrometry. arkat-usa.org The substitution of hydrogen with deuterium (B1214612) atoms can subtly alter the physicochemical properties of a molecule, which can be exploited in various research contexts. researchgate.net

Future research directions for expanding the application of deuterated steroids include:

Metabolic Pathway Elucidation: Deuterium-labeled steroids can be used as tracers to study the complex metabolic pathways of steroids in vivo and in vitro. By tracking the fate of the deuterated molecule, researchers can identify new metabolites and better understand the kinetics of enzymatic reactions. researchgate.netansto.gov.au

Enzyme Mechanism Studies: The kinetic isotope effect (KIE), where the presence of deuterium can slow down a chemical reaction if the C-H bond is broken in the rate-determining step, can be used to probe the mechanisms of steroid-metabolizing enzymes. ansto.gov.au

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Deuterated versions of steroid drugs can be used to investigate their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netacs.org This is crucial in drug development to optimize the pharmacokinetic profile of new therapeutic agents. researchgate.net

Biomarker Discovery: The use of deuterated steroids can aid in the identification and validation of new biomarkers for diseases related to steroid metabolism. arkat-usa.org

Investigating Drug-Drug Interactions: Deuterated steroids can be employed to study the effects of co-administered drugs on steroid metabolism, helping to identify potential drug-drug interactions.

The synthesis of site-specifically deuterated steroids remains a challenge but is crucial for many of these applications. arkat-usa.org Advances in synthetic organic chemistry will be key to expanding the availability and utility of these important research tools.

Integration of Multi-Omics Approaches with Steroid Profiling in Research

The integration of steroid profiling, or "steroidomics," with other "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics offers a powerful systems biology approach to understanding the complex role of steroids in health and disease. nih.govsapient.bio This multi-omics strategy allows researchers to move beyond the measurement of individual steroid levels to a more holistic understanding of the regulatory networks that control steroid synthesis, signaling, and metabolism. sapient.biomdpi.com

Potential applications and future directions for integrating multi-omics with steroid profiling involving compounds like this compound include:

Understanding Disease Pathophysiology: By combining steroid profiling with other omics data, researchers can gain deeper insights into the molecular mechanisms underlying endocrine disorders, cancers, and other diseases where steroid pathways are dysregulated. mdpi.comresearchgate.net For example, a multi-omics approach could reveal how genetic variations (genomics) influence the expression of steroidogenic enzymes (transcriptomics and proteomics), leading to altered steroid profiles (steroidomics) and metabolic states (metabolomics). tum.de

Identifying Novel Biomarkers: Integrating different omics datasets can facilitate the discovery of more robust and predictive biomarkers for disease diagnosis, prognosis, and response to therapy. researchgate.netnih.gov

Personalized Medicine: A multi-omics approach can help to identify inter-individual differences in steroid metabolism and response to treatment, paving the way for personalized medicine strategies. mdpi.com

Drug Discovery and Development: Understanding the broader biological context of steroid action through multi-omics can aid in the identification of new drug targets and the development of more effective therapeutic interventions. sapient.bio

The major challenge in multi-omics research is the integration and interpretation of large and complex datasets. sapient.bio The development of advanced bioinformatics and statistical tools will be essential to fully realize the potential of this approach. nih.gov

Development of New Analytical Platforms for Comprehensive Steroidomics Research

The field of steroidomics is continually evolving, driven by the development of new and improved analytical platforms that enable more comprehensive and sensitive profiling of the steroidome. researchgate.netlaberca.org These advancements are crucial for both basic research and clinical applications, allowing for the simultaneous measurement of a large number of steroids and their metabolites. creative-proteomics.comgaikwadsteroidomics.com

Future developments in analytical platforms for steroidomics research are expected to focus on:

Enhanced Chromatographic Separation: The development of multi-dimensional chromatography techniques, such as two-dimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (LCxLC), can provide significantly higher peak capacity and resolution, enabling the separation of highly complex steroid mixtures. nih.gov

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) is becoming more widespread, offering improved specificity and the ability to perform both targeted and untargeted analysis. researchgate.net New ionization techniques and fragmentation methods are also being developed to enhance the sensitivity and structural characterization of steroids. conicet.gov.ar

Miniaturization and Automation: There is a trend towards the development of miniaturized and automated sample preparation and analysis systems, which can increase sample throughput, reduce sample and reagent consumption, and improve reproducibility. sigmaaldrich.com

Data Processing and Analysis: The large datasets generated by comprehensive steroidomics analyses require sophisticated bioinformatics tools for data processing, statistical analysis, and visualization. nih.gov

Isotope Ratio Mass Spectrometry (IRMS): This technique can be coupled with chromatography to precisely measure carbon isotope ratios, which can help distinguish between endogenous and exogenous steroids, a critical application in anti-doping control. rsc.org

These technological advancements will continue to push the boundaries of steroidomics research, enabling a more complete understanding of the role of steroids in human health and disease.

Ethical Considerations in Animal and in vitro Research Models

Research involving this compound, whether in animal models or in vitro systems, must be conducted with the highest ethical standards. The use of animals in research is a privilege that comes with significant responsibilities, and all studies must be designed and carried out in a manner that respects animal welfare. nih.govnih.gov

Animal Research:

The ethical framework for animal research is guided by the principles of the "3Rs":

Replacement: Researchers have an ethical obligation to use non-animal alternatives whenever possible. nih.govforskningsetikk.no This includes in vitro methods, computational modeling, and studies with human volunteers.

Reduction: The number of animals used in a study should be the minimum necessary to obtain scientifically valid results. forskningsetikk.no This requires careful experimental design and statistical analysis.

Refinement: Experimental procedures and animal husbandry practices must be refined to minimize any potential pain, suffering, or distress to the animals. nih.govforskningsetikk.no This includes the use of appropriate anesthesia and analgesia, as well as providing environmental enrichment. nih.gov

All animal research must be justified by its potential scientific or medical benefits, and the research protocol must be reviewed and approved by an institutional animal care and use committee (IACUC) or an equivalent ethics committee. nih.govosteology.org Researchers must be adequately trained in the handling and care of the specific animal species being used. nih.gov

In Vitro Research:

While in vitro research, such as studies using cell cultures or tissue models, is a primary way to reduce or replace animal testing, it is not without its own ethical considerations. researchgate.nethilarispublisher.com These include:

Source of Biological Materials: The source of cells and tissues used in in vitro studies must be considered. When using human-derived materials, issues of informed consent and donor privacy are paramount. For animal-derived materials, the welfare of the donor animal must be taken into account.

Scientific Validity: It is essential that in vitro models are well-characterized and validated to ensure that the results are relevant to the biological system they are intended to represent. hilarispublisher.com Poorly designed or validated in vitro studies can lead to misleading results, which is an inefficient use of resources and can potentially hinder scientific progress. nih.gov

Data Integrity and Reporting: As with all research, maintaining data integrity and transparently reporting methods and results are crucial for the reproducibility and ethical conduct of in vitro studies.

By adhering to these ethical principles, researchers can ensure that studies involving this compound are conducted responsibly and contribute to the advancement of scientific knowledge while upholding the highest standards of human and animal welfare.

Q & A

Q. What hypotheses can be tested using this compound in non-classic CAH or late-onset 21-OHD?

- Methodological Answer : Hypotheses may include:

- Hypothesis 1 : Elevated 21DE correlates with subclinical adrenal insufficiency in non-classic CAH.

- Hypothesis 2 : 21DE:17OHP ratios predict treatment response in late-onset cases.

- Method : Use prospective cohort designs with longitudinal monitoring. Apply PICO framework (Population: Adults; Intervention: 21DE measurement; Comparison: Standard biomarkers; Outcome: Diagnostic accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.